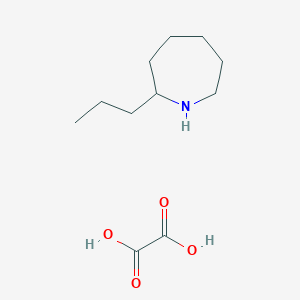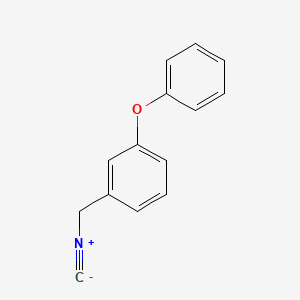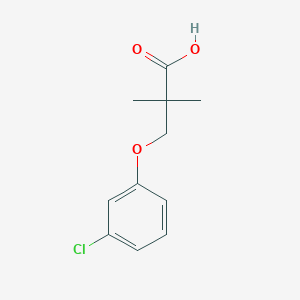
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3. It is a member of the phenoxypropionic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a dimethylpropionic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 3-chlorophenol, followed by the addition of 2,2-dimethylpropionic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as micro-pressurized liquid extraction (µPLE) coupled with high-performance liquid chromatography (HPLC) can be employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenoxypropionic acids.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to the disruption of normal plant growth processes, ultimately causing plant death. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and elongation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorophenoxy)propionic acid
- 4-Chlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other phenoxy acids, it has a higher degree of selectivity and potency in its applications, particularly in herbicidal activity .
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
3-(3-chlorophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14) |
Clave InChI |
XHWMOAVPNOQVIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC(=CC=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


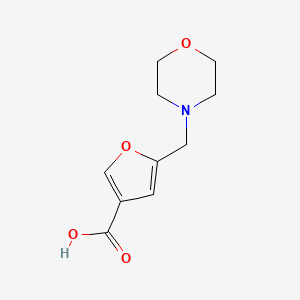
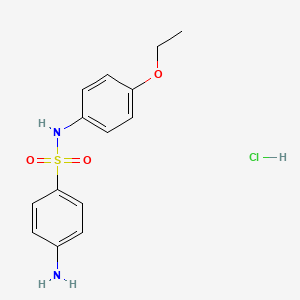

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
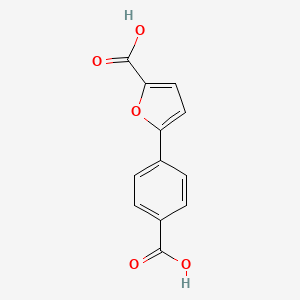
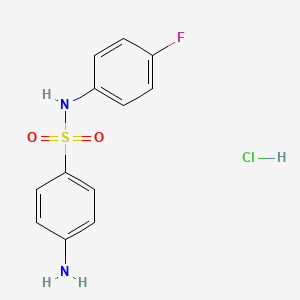
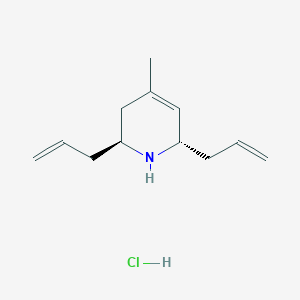
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)

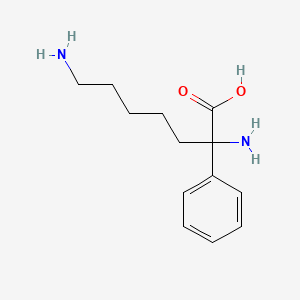
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
